Cas no 727720-00-5 (1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one)
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-N-(pyrrolidin-3-yl)acetamide
- 2-phenyl-N-pyrrolidin-3-ylacetamide
- FT-0754357
- 727720-00-5
- CEB72000
- SCHEMBL15055182
- A1-05659
- DA-02839
- 780825-16-3
- Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl-
- 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one
-
- Inchi: 1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
- InChI Key: DXLHNFXYCUGDNF-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)NC1CNCC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.1Ų
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196760-1g |
2-Phenyl-N-pyrrolidin-3-ylacetamide |
727720-00-5 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM196760-1g |
2-Phenyl-N-pyrrolidin-3-ylacetamide |
727720-00-5 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | A723270-10mg |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A723270-50mg |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A723270-100mg |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Alichem | A109008382-1g |
2-Phenyl-N-(pyrrolidin-3-yl)acetamide |
727720-00-5 | 95% | 1g |
$451.54 | 2023-09-01 | |
| Enamine | EN300-205951-0.05g |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 0.05g |
$205.0 | 2023-05-24 | ||
| Enamine | EN300-205951-0.1g |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 0.1g |
$306.0 | 2023-05-24 | ||
| Enamine | EN300-205951-0.25g |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 0.25g |
$438.0 | 2023-05-24 | ||
| Enamine | EN300-205951-0.5g |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one |
727720-00-5 | 0.5g |
$691.0 | 2023-05-24 |
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one
Professional Introduction to Compound with CAS No. 727720-00-5 and Product Name: 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one
The compound with CAS No. 727720-00-5 and the product name 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates a pyrrolidine moiety linked to a phenylacetyl group, which suggests a rich chemical space for biological activity exploration.
Recent studies have highlighted the importance of amine-functionalized heterocycles in the development of novel therapeutic agents. The 3-aminopyrrolidine segment in this compound is particularly noteworthy, as it serves as a versatile scaffold for further derivatization. This structural motif has been extensively studied for its role in modulating enzyme inhibition and receptor binding, making it a valuable component in the design of small-molecule drugs.
The phenylethanone moiety appended to the pyrrolidine ring introduces additional conformational flexibility, enabling diverse interactions with biological targets. This combination of functional groups has been explored in various pharmacological contexts, including anti-inflammatory, antiviral, and anticancer applications. The presence of both amine and carbonyl functionalities provides multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs with tailored biological properties.
In the realm of drug discovery, the development of structure-based drug design strategies has been instrumental in identifying lead compounds with high affinity and selectivity. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding interactions of this compound with potential targets. Preliminary virtual screening studies suggest that derivatives of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one may exhibit inhibitory activity against key enzymes involved in metabolic pathways relevant to human disease.
Experimental validation of these computational predictions has been conducted through high-throughput screening (HTS) campaigns and enzyme-based assays. These efforts have identified several promising derivatives that exhibit potent activity against enzymes such as kinases and proteases. The optimization of potency, selectivity, and pharmacokinetic properties remains a central focus in ongoing research initiatives.
The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key synthetic routes include condensation reactions between appropriately substituted pyrrolidines and phenylacetyl derivatives, followed by functional group interconversions to achieve the desired final structure. Advances in catalytic methods have further streamlined these synthetic processes, enabling scalable production for both research and clinical development purposes.
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives. These studies are critical for understanding how the compound behaves within biological systems and for predicting its potential therapeutic efficacy and safety profile. Initial data suggest that modifications to the pyrrolidine ring can significantly influence metabolic stability and oral bioavailability.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel scaffolds like 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one. By leveraging large datasets of known bioactive compounds, these algorithms can predict new molecular structures with desirable properties. Such computational approaches complement traditional experimental methods by providing rapid screening capabilities across vast chemical libraries.
In conclusion, the compound with CAS No. 727720-00-5, specifically named as 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one, represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for developing innovative therapeutics targeting various diseases. Continued investigation into its biological activity, synthetic modifications, and pharmacokinetic properties will be essential in realizing its full potential as a medicinal chemistry entity.
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